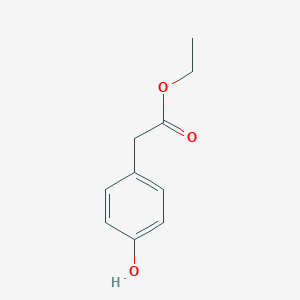

Ethyl 4-hydroxyphenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUPPKVFCGIMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066165 | |

| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17138-28-2 | |

| Record name | Ethyl 4-hydroxyphenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HYDROXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyphenylacetate is an ester of 4-hydroxyphenylacetic acid and ethanol. It is a compound of interest in various scientific fields, serving as a synthetic intermediate in the preparation of novel anti-inflammatory agents and demonstrating biological activity as a selective inhibitor of monoamine oxidase A (MAO-A).[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxyl group and an ethyl acetate group at the para position. This structure imparts both hydrophilic and lipophilic characteristics to the molecule.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate | |

| CAS Number | 17138-28-2 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 36-38 °C | |

| Boiling Point | 187-189 °C at 20 mmHg | |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H, -OH), 4.15 (q, 2H), 3.36 (s, 2H), 1.26 (t, 3H) | [1] |

| ¹³C NMR | Data available in public databases such as PubChem. | |

| Mass Spectrometry (GC-MS) | m/z top peak: 107. | |

| Infrared (IR) Spectroscopy | Predicted characteristic peaks: ~3400 cm⁻¹ (O-H stretch, phenolic), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1735 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-O stretch, ester and phenol). |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound via Fischer esterification of 4-hydroxyphenylacetic acid with ethanol, catalyzed by hydrochloric acid.[1]

Materials:

-

4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)

-

Anhydrous ethanol (120 mL)

-

Concentrated hydrochloric acid (1 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add 4-hydroxyphenylacetic acid (10.0 g), anhydrous ethanol (120 mL), and concentrated hydrochloric acid (1 mL).

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature.

-

Neutralize the reaction mixture with a small amount of saturated aqueous sodium bicarbonate solution.

-

Evaporate most of the ethanol under reduced pressure.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phase with water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the product as an oil.

Caption: Workflow for the synthesis of this compound.

Biological Activity

This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

Inhibition of Monoamine Oxidase A (MAO-A)

| Parameter | Value | Reference |

| Target | Monoamine Oxidase A (MAO-A) | [1] |

| IC₅₀ | 120 µM |

The inhibitory action of this compound on MAO-A suggests its potential for investigation in the context of neurological disorders where MAO-A regulation is a therapeutic target.

Caption: Inhibition of MAO-A by this compound.

References

The Enigmatic Presence of Ethyl 4-hydroxyphenylacetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyphenylacetate, a phenolic compound with noteworthy biological activities, has been identified as a natural constituent in a variety of plant species. This technical guide provides a comprehensive overview of its known natural occurrences, biosynthesis, and the analytical methodologies required for its detection and quantification in plant matrices. While the presence of this ester is confirmed in species such as Cichorium endivia, Cichorium intybus, and Moringa oleifera, a significant gap exists in the literature regarding its quantitative levels in these plants. This document synthesizes the available information, offering detailed experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway of its precursor, underscoring the need for further quantitative research to fully understand its physiological role and potential applications.

Natural Occurrence of this compound

This compound has been reported as a naturally occurring volatile or semi-volatile compound in several plant species. Its presence contributes to the complex aroma and flavor profiles of these plants and may also be associated with various biological activities. The following table summarizes the documented occurrences of this compound in the plant kingdom based on available literature.

| Plant Species | Family | Plant Part(s) | Method of Identification | Reference(s) |

| Cichorium endivia (Endive) | Asteraceae | Not specified | Data available | [1] |

| Cichorium intybus (Chicory) | Asteraceae | Not specified | Data available | [1] |

| Moringa oleifera (Moringa) | Moringaceae | Fruit | Not specified | [2] |

Note: While the presence of this compound is confirmed in these species, quantitative data on its concentration is currently not available in the cited literature.

Biosynthesis of this compound Precursor in Plants

The biosynthesis of this compound in plants proceeds through the formation of its precursor, 4-hydroxyphenylacetic acid. This precursor is a product of the well-established shikimate and phenylpropanoid pathways, which are central to the synthesis of aromatic amino acids and a vast array of secondary metabolites in plants.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). A series of enzymatic reactions then leads to the formation of chorismate, a key branch-point intermediate. Chorismate is subsequently converted to prephenate, which can then be transformed into 4-hydroxyphenylpyruvate. Transamination of 4-hydroxyphenylpyruvate yields the amino acid L-tyrosine.

From L-tyrosine, several proposed routes can lead to the formation of 4-hydroxyphenylacetic acid. One potential pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvate, followed by oxidative decarboxylation. Another possibility is the conversion of L-tyrosine to p-coumaric acid, which can then be further metabolized. The final step in the formation of this compound is the esterification of 4-hydroxyphenylacetic acid with ethanol, a reaction likely catalyzed by an alcohol acyltransferase.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, identification, and quantification of this compound from plant matrices. These protocols are based on established techniques for the analysis of volatile and semi-volatile phenolic compounds and should be validated for each specific plant matrix.

Extraction of this compound

Objective: To extract this compound from plant tissue while minimizing degradation and contamination.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This method is suitable for the analysis of volatile compounds, including esters, without the need for solvent extraction.

-

Apparatus and Materials:

-

Gas chromatograph-mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath with temperature control

-

Analytical balance

-

Mortar and pestle or cryogenic grinder

-

Liquid nitrogen

-

-

Procedure:

-

Sample Preparation: Freeze fresh plant material (e.g., leaves, fruits) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Sample Weighing: Accurately weigh approximately 1-5 g of the powdered plant material into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-70 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

-

Method 2: Solvent Extraction for Semi-Volatile Analysis

This method is suitable for a broader range of compounds, including semi-volatile esters.

-

Apparatus and Materials:

-

Homogenizer (e.g., Ultra-Turrax) or sonicator

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Glass vials

-

Analytical balance

-

Solvents: Ethyl acetate, methanol, hexane (HPLC or GC grade)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Sample Preparation: Homogenize a known weight (e.g., 5-10 g) of fresh or freeze-dried plant material with a suitable solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane).

-

Extraction: Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the target analyte. Combine the solvent extracts.

-

Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator at a low temperature (e.g., <40 °C) to a small volume.

-

Clean-up (Optional): For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

-

Final Preparation: The concentrated extract is then reconstituted in a suitable solvent for analysis by GC-MS or HPLC-MS/MS.

-

Quantification of this compound

Objective: To accurately determine the concentration of this compound in the plant extract.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).

-

Capillary column suitable for volatile/semi-volatile analysis (e.g., DB-5ms, HP-5ms).

-

Autosampler.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Transfer Line Temperature: 280 °C

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

SIM/MRM Ions: Select characteristic ions of this compound (e.g., m/z 180, 107, 77) and the internal standard for monitoring.

-

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations containing a fixed amount of the internal standard.

-

Analysis: Analyze the calibration standards and the plant extracts under the same GC-MS conditions.

-

Calculation: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample extract from the calibration curve.

-

Conclusion and Future Perspectives

This compound is a naturally occurring compound in several plant species with potential biological significance. This guide has provided a summary of its known occurrences and a detailed overview of the biosynthetic pathways of its precursor. While specific quantitative data remains elusive, the provided experimental protocols offer a robust framework for researchers to undertake the extraction, identification, and quantification of this compound in various plant matrices.

Future research should focus on:

-

Quantitative Surveys: Conducting systematic studies to quantify the concentration of this compound in Cichorium endivia, Cichorium intybus, Moringa oleifera, and other potential plant sources.

-

Method Validation: Validating the outlined analytical methods for each specific plant matrix to ensure accuracy and reliability of the quantitative data.

-

Biosynthetic Pathway Elucidation: Investigating the specific enzymes and regulatory mechanisms involved in the esterification of 4-hydroxyphenylacetic acid in plants.

-

Biological Activity Studies: Exploring the physiological role of this compound in plants and its potential pharmacological activities to support its development in various applications.

Addressing these research gaps will be crucial for a comprehensive understanding of the natural occurrence and significance of this compound in the plant kingdom and for unlocking its potential for scientific and commercial applications.

References

- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [ouci.dntb.gov.ua]

- 2. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-hydroxyphenylacetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyphenylacetate, a phenolic ester, has garnered significant interest in the scientific community for its biological activities, notably as a selective inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in relevant signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to light yellow or brown semi-solid compound.[1] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 17138-28-2[1][2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |

| Molecular Weight | 180.20 g/mol [2][3] |

| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate[3] |

| Synonyms | 4-Hydroxyphenylacetic acid ethyl ester, Ethyl (p-hydroxyphenyl)acetate[1][3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 187-189 °C at 20 mmHg | [1] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.84 ± 0.15 | [1] |

| LogP (Estimated) | 1.760 | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Water Solubility (Estimated) | 3416 mg/L at 25 °C |

Spectroscopic Data

Table 3: Spectroscopic Information

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H), 4.15 (q, 2H), 3.36 (s, 2H), 1.26 (t, 3H) | [1] |

| ¹³C NMR | Data available in online databases | [3][4] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 107 | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of 4-hydroxyphenylacetic acid.

Workflow for the Synthesis of this compound:

Caption: Synthesis workflow for this compound.

Materials:

-

4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)

-

Anhydrous ethanol (120 mL)

-

Concentrated hydrochloric acid (1 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round bottom flask, add 4-hydroxyphenylacetic acid, anhydrous ethanol, and concentrated hydrochloric acid.[1]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[1]

-

After 1 hour, cool the mixture to room temperature.[1]

-

Carefully neutralize the reaction mixture with a small amount of saturated aqueous sodium bicarbonate solution.[1]

-

Remove the majority of the ethanol under reduced pressure.[1]

-

Extract the aqueous phase with ethyl acetate.[1]

-

Wash the combined organic phases sequentially with water.[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure to yield the final product, this compound, as an oil.[1]

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against MAO-A using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

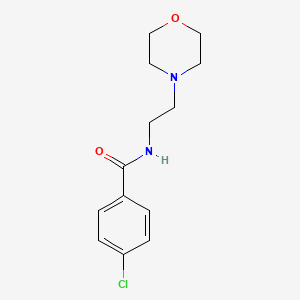

Workflow for the MAO-A Inhibition Assay:

Caption: General workflow for a fluorometric MAO-A inhibition assay.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., Tyramine)

-

This compound (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in MAO-A Assay Buffer.

-

In a 96-well plate, add the test inhibitor solutions, a positive control (Clorgyline), and a vehicle control.

-

Add the MAO-A enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.

-

Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

-

Incubate the plate, protected from light, for a defined period (e.g., 20 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexc = 530nm and λem = 585nm for Amplex® Red).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathway

This compound is a selective inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters.[5][6]

MAO-A Mediated Neurotransmitter Metabolism:

Caption: Inhibition of MAO-A by this compound.

By inhibiting MAO-A, this compound prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] This leads to an increase in the levels of these monoamines in the brain.[5][7] This mechanism of action is the basis for the therapeutic effects of many antidepressant drugs.[7]

Table 4: Bioactivity Data

| Parameter | Value | Organism | Reference |

| IC₅₀ (MAO-A) | 120 µM | Human | |

| IC₅₀ (MAO-B) | > 1 mM | Human |

Conclusion

This compound is a well-characterized compound with selective inhibitory activity against MAO-A. The data and protocols presented in this guide provide a valuable resource for researchers investigating its potential therapeutic applications, particularly in the context of neurological disorders. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.

References

- 1. This compound | 17138-28-2 [chemicalbook.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. ClinPGx [clinpgx.org]

- 6. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 7. What are MAO-A modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: ethyl 2-(4-hydroxyphenyl)acetate[1]

-

Synonyms: Ethyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid ethyl ester[1]

-

CAS Number: 17138-28-2[1]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

Appearance: White to pale cream crystals or powder[2]

-

Melting Point: 33.0-41.5°C[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in a clear and structured format for easy interpretation and comparison.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | Doublet (d) | 2H | Ar-H (ortho to -CH₂COOEt) |

| 6.76 | Doublet (d) | 2H | Ar-H (ortho to -OH) |

| 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.54 | Singlet (s) | 2H | Ar-CH₂ -COO- |

| 1.26 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~5-6 (variable) | Broad Singlet | 1H | Ar-OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O (Ester) |

| 155.0 | C -OH (Aromatic) |

| 130.5 | C -H (Aromatic, ortho to -CH₂COOEt) |

| 126.5 | C -CH₂COOEt (Aromatic) |

| 115.5 | C -H (Aromatic, ortho to -OH) |

| 61.0 | -O-CH₂ -CH₃ |

| 40.5 | Ar-CH₂ -COO- |

| 14.2 | -O-CH₂-CH₃ |

The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Phenolic) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| 1735-1715 | Strong | C=O stretch (Ester)[3] |

| 1610, 1515 | Medium | C=C stretch (Aromatic ring)[3] |

| 1250-1200 | Strong | C-O stretch (Ester) |

| 1170 | Medium | C-O stretch (Phenolic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 180 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 135 | Moderate | [M - OCH₂CH₃]⁺ |

| 107 | High | [M - COOCH₂CH₃]⁺ or [HO-C₆H₄-CH₂]⁺[1] |

| 77 | Moderate | [C₆H₅]⁺ |

The fragmentation pattern is consistent with the structure of this compound. The base peak at m/z 107 corresponds to the stable benzylic cation formed after the loss of the carbethoxy group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the pure solvent (for solution).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, typically Electron Ionization (EI) for GC-MS.

-

Acquisition:

-

Ionization: In EI mode, use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

Solubility of Ethyl 4-hydroxyphenylacetate in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4-hydroxyphenylacetate in various organic solvents. The information is intended to assist researchers and professionals in drug development, chemical synthesis, and formulation science in selecting appropriate solvent systems and understanding the dissolution behavior of this compound. This document outlines qualitative and quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Introduction

This compound is a phenolic ester with applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility in different organic solvents is critical for its purification, crystallization, and formulation into various products. Solubility is a fundamental physicochemical property that influences bioavailability, reaction kinetics, and the design of separation processes. This guide synthesizes available data and provides standardized methodologies for its determination.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding between the solute and the solvent.

Qualitative Solubility

This compound is generally soluble in a range of polar organic solvents. Based on available literature, its qualitative solubility is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

Quantitative Solubility

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 45 | ~0.250 |

Note: The temperature for the DMSO solubility data was not specified in the source material. Solubility is temperature-dependent, and this value should be considered as a reference point.

For comparative purposes, the solubility of its parent compound, p-hydroxyphenylacetic acid, has been studied in detail and can offer insights into the expected solubility behavior of its ethyl ester. Generally, esterification of a carboxylic acid can be expected to decrease its solubility in polar protic solvents like water and increase its solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method for Solid-Liquid Equilibrium Determination

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for solubility determination.[1][2]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or magnetic stirrer with heating

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Pipettes and weighing boats

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring there will be undissolved solid at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtrate to determine the mass of the solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination of Solute: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100g of solvent, g/L of solvent, or mole fraction.

UV-Vis Spectrophotometric Method

This method is a rapid and sensitive technique for determining solubility, provided the solute has a chromophore that absorbs in the UV-Vis region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[3]

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method (Section 3.1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution using a filtered syringe.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.

Figure 1: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its determination. While qualitative data indicates good solubility in common polar organic solvents, there is a clear need for more comprehensive, temperature-dependent quantitative studies to be published. The methodologies and workflow presented here offer a robust framework for researchers to generate reliable solubility data, which is essential for the effective development and application of this compound in various scientific and industrial fields.

References

A Technical Guide to the Antioxidant Properties of Ethyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyphenylacetate, an ester derivative of 4-hydroxyphenylacetic acid, is a compound of interest for its potential antioxidant properties. While direct quantitative data on its antioxidant efficacy is not extensively available in current literature, its structural similarity to known phenolic antioxidants and the biological activity of its parent compound, 4-hydroxyphenylacetic acid, suggest potential mechanisms of action. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the evaluation of this compound's antioxidant capabilities. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and conceptual frameworks to investigate this compound's potential as a modulator of oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative stress through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems.

This compound belongs to this class of compounds and is recognized for its potential applications in pharmaceuticals and cosmetics.[1] While its parent compound, 4-hydroxyphenylacetic acid, has been reported to be a poor direct radical scavenger, it may exert protective effects by modulating key signaling pathways involved in the cellular antioxidant response, such as the Nrf2-ARE pathway.[2][3] This guide outlines the standard in vitro and cell-based assays that can be employed to thoroughly characterize the antioxidant profile of this compound.

In Vitro Antioxidant Capacity Assays

In vitro assays are essential for the initial screening and characterization of the direct antioxidant activity of a compound. These assays are typically based on the ability of the compound to scavenge stable free radicals or to reduce metal ions.

Data Presentation

The following table summarizes the key quantitative data points that should be determined through the experimental protocols described below. Currently, specific data for this compound is not available in the cited literature and awaits experimental determination.

| Assay | Endpoint | Result for this compound | Standard Reference Compound(s) |

| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | To be determined | Trolox, Ascorbic Acid, Gallic Acid |

| ABTS Radical Cation Decolorization Assay | IC₅₀ (µg/mL or µM) | To be determined | Trolox, Ascorbic Acid |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Fe(II) Equivalents (µM) | To be determined | FeSO₄, Trolox |

| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100g) | To be determined | Quercetin |

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.[4]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Gallic Acid).[4]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced, leading to a decrease in absorbance at 734 nm. [1] Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. [6] * Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [6]2. Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well. [4] * Incubate at room temperature for 6 minutes. [6]3. Measurement and Calculation:

-

Measure the absorbance at 734 nm. [6] * Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value from a plot of inhibition percentage against concentration.

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex (TPTZ-Fe³⁺) to the ferrous form (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ complex, with an absorbance maximum at 593 nm. This assay is based solely on electron transfer. [6] Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water. * TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. [4] * Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water. [4] * FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use. [4]2. Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells. [4] * Add 180 µL of the pre-warmed FRAP working reagent to all wells. [4] * Incubate at 37°C for 4-30 minutes. [6]3. Measurement and Calculation:

-

Measure the absorbance at 593 nm. [6] * The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents. [6]

-

Cell-Based Antioxidant Activity

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the compound. [7]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells. Peroxyl radicals generated by AAPH initiate the oxidation. A decrease in fluorescence intensity in the presence of the test compound indicates its antioxidant activity. [7] Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a suitable density and culture until confluent. [8]2. Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with 50 µL of 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. [8] * Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of the test compound or standard (e.g., Quercetin) at various concentrations and incubate for 1 hour. [8] * Add 100 µL of a 600 µM AAPH solution to induce oxidative stress. [7]3. Measurement and Calculation:

-

Immediately measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader. [9] * Calculate the area under the curve (AUC) for both the control and sample wells.

-

The CAA value is calculated as follows:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results are typically expressed as micromoles of quercetin equivalents (QE) per gram of sample. [7]

-

Signaling Pathways

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of this endogenous antioxidant response. [10]

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. [11]Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes. [11]This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. [12]

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Principle: Western blotting can be used to determine the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells treated with the test compound.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., HepG2) and treat them with various concentrations of this compound for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Quantify the band intensities using densitometry software to determine the relative increase in nuclear Nrf2 levels. [13]

-

Visualizations

Experimental Workflows

Caption: Workflow for in vitro antioxidant assays.

Caption: Workflow for cell-based antioxidant assays.

Signaling Pathway

Caption: The Nrf2-ARE signaling pathway.

Conclusion

While direct experimental evidence for the antioxidant properties of this compound is currently limited, its chemical structure and the known activities of its parent compound provide a strong rationale for its investigation as a potential antioxidant agent. This guide provides the essential experimental frameworks for a comprehensive evaluation of its direct radical scavenging capabilities, its efficacy in a cellular context, and its potential to modulate the key Nrf2-ARE antioxidant signaling pathway. The presented protocols and conceptual models offer a robust starting point for researchers and drug development professionals to elucidate the antioxidant profile of this compound and to explore its therapeutic potential in mitigating oxidative stress-related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.6. Determination of Total Phenolic Compounds, ABTS, and FRAP Assay [bio-protocol.org]

- 3. zen-bio.com [zen-bio.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. cetjournal.it [cetjournal.it]

- 11. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ethyl 4-hydroxyphenylacetate as a selective monoamine oxidase A (MAO-A) inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 4-hydroxyphenylacetate as a selective inhibitor of Monoamine Oxidase A (MAO-A). It includes key quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating the levels of these neurotransmitters in the brain has made it a significant target for the development of therapeutics for depressive and anxiety disorders.[1][2] Selective inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, offering a potential treatment mechanism.

This compound, a natural product found in plants such as Cichorium endivia and Moringa oleifera, has been identified as a selective inhibitor of MAO-A.[3][4] This guide delves into the quantitative measures of its inhibitory action and provides the necessary technical details for its study in a research setting.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound against the two major monoamine oxidase isoforms, MAO-A and MAO-B, are summarized below. The data is derived from studies on components of human urinary tribulin, an endogenous MAO inhibitory activity.[3][4]

| Compound | Target | IC50 Value | Selectivity Index (MAO-B/MAO-A) |

| This compound | MAO-A | 120 µM | > 8.3 |

| MAO-B | > 1000 µM (> 1 mM) |

Table 1: Inhibitory activity of this compound against human MAO-A and MAO-B. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data from Medvedev et al., 1995.[3][4]

Signaling Pathway of MAO-A and its Inhibition

MAO-A is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamines. This process converts neurotransmitters into their corresponding aldehydes, which are then further metabolized, while also producing hydrogen peroxide (H₂O₂) and ammonia. Inhibition of MAO-A by compounds like this compound blocks this degradation pathway, leading to an accumulation of neurotransmitters in the presynaptic neuron.

Experimental Protocols

The following is a representative protocol for determining the in vitro IC50 value of this compound for MAO-A, based on common fluorometric assay methods.

Objective: To determine the concentration of this compound that inhibits 50% of recombinant human MAO-A activity.

1. Materials and Reagents:

-

Recombinant human MAO-A enzyme (e.g., from insect or yeast expression systems)

-

This compound (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

p-Tyramine (MAO-A substrate)

-

Amplex® Red reagent (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

2. Reagent Preparation:

-

Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

MAO-A Enzyme Working Solution: Dilute the recombinant MAO-A stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of clorgyline in DMSO.

-

Inhibitor Dilutions: Create a series of dilutions of this compound from the stock solution using DMSO. A typical 10-point, 3-fold serial dilution might start from 10 mM down to 0.5 µM.

-

Detection Reagent Mix: Prepare a fresh mixture in Assay Buffer containing Amplex® Red and HRP. Final concentrations in the assay well are typically 200 µM Amplex® Red and 1 U/mL HRP.

-

Substrate Solution: Prepare a solution of p-Tyramine in Assay Buffer. The final concentration in the assay well should be at or near the Km for MAO-A (typically ~1 mM for p-Tyramine).

3. Assay Procedure:

-

Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO, 0% inhibition), positive controls (enzyme + clorgyline), and test inhibitor concentrations.

-

Inhibitor Addition: Add 5 µL of the appropriate inhibitor dilutions (or DMSO for controls) to the wells of the 96-well plate.

-

Enzyme Pre-incubation: Add 40 µL of the MAO-A enzyme working solution to each well (except blanks). Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: To initiate the enzymatic reaction, add 55 µL of a pre-warmed (37°C) reaction mix containing the substrate (p-Tyramine) and the detection reagents (Amplex® Red, HRP). The final reaction volume will be 100 µL.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for a total of 30-60 minutes.

4. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Normalize Data: Subtract the average rate of the blank wells from all other wells. Normalize the reaction rates to the negative control (0% inhibition), which is set to 100% activity.

-

% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control))

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a MAO-A inhibitor's IC50 value.

Conclusion

This compound stands out as a noteworthy selective inhibitor of MAO-A.[3] With a significantly higher IC50 value for MAO-B, it serves as a valuable research tool for investigating the specific roles of MAO-A in neurological processes and as a potential lead compound in the development of novel therapeutics for mood disorders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its properties and potential applications further.

References

In Vitro Biological Activity of Ethyl 4-hydroxyphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyphenylacetate is a phenolic compound naturally occurring in sources such as the fruit of Moringa oleifera and is also identified as a component of human urinary tribulin.[1] Structurally, it is the ethyl ester of 4-hydroxyphenylacetic acid. In vitro studies have primarily focused on its role as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3] This technical guide provides a comprehensive overview of the known in vitro biological activity of this compound, with a focus on its MAO-A inhibitory action. Furthermore, it outlines detailed experimental protocols for assessing its potential antioxidant, anti-inflammatory, and cytotoxic activities, for which quantitative data is not yet extensively available in the public domain. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Core Biological Activity: Monoamine Oxidase-A Inhibition

This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. Inhibition of MAO-A can lead to an increase in the concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.

Quantitative Data

The following table summarizes the available quantitative data on the MAO-A inhibitory activity of this compound.

| Biological Activity | Assay | Target | IC50 Value | Reference |

| MAO-A Inhibition | Radiometric | Human MAO-A | 120 µM | [1] |

| MAO-B Inhibition | Radiometric | Human MAO-B | > 1 mM | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric Method)

This protocol describes a common method for assessing MAO-A inhibitory activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed reaction.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound (test compound)

-

Tyramine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorometric probe)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Clorgyline (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by serial dilution in Assay Buffer.

-

Prepare a working solution of tyramine in Assay Buffer.

-

Prepare a reaction mix containing HRP and Amplex® Red in Assay Buffer. Protect from light.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following:

-

Assay Buffer

-

Recombinant human MAO-A enzyme

-

Varying concentrations of this compound or positive control (Clorgyline).

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the tyramine substrate solution.

-

Immediately add the HRP/Amplex® Red reaction mix.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

MAO-A Inhibition Assay Workflow

Antioxidant Activity Assays

The following are standard protocols to evaluate the potential antioxidant capacity of this compound.

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH

-

Methanol (or other suitable solvent)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add the test compound or positive control solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add the test compound or positive control to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Determine the IC50 value.

Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

MTT reagent for cell viability

-

Dexamethasone (positive control)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Cell Viability: Assess the viability of the remaining cells using the MTT assay to rule out cytotoxicity.

-

Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

LPS-induced Pro-inflammatory Signaling

Cytotoxicity/Anticancer Activity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line(s) of interest (e.g., HeLa, HepG2, MCF-7)

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Doxorubicin or Cisplatin (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Monoamine Oxidase-A (MAO-A) Inhibition

The primary established mechanism of action for this compound is the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane and plays a critical role in the catabolism of monoamine neurotransmitters.

Mechanism of MAO-A Inhibition

Conclusion

This compound is a selective inhibitor of MAO-A, a property that suggests its potential for further investigation in the context of neurological disorders. While comprehensive in vitro data on its other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, are currently limited, the standardized protocols provided in this guide offer a framework for the systematic evaluation of these properties. Further research is warranted to fully elucidate the therapeutic potential of this natural compound. The detailed methodologies and visual representations of key pathways herein are intended to facilitate such future investigations by the scientific and drug development communities.

References

Ethyl 4-hydroxyphenylacetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyphenylacetate (EHPA) is an organic compound with emerging therapeutic interest. This technical guide provides a comprehensive overview of its core pharmacological properties, potential therapeutic applications, and detailed experimental protocols for its evaluation. While research on EHPA is still in its early stages, existing data, primarily on its selective inhibition of monoamine oxidase A (MAO-A) and the biological activities of its parent compound, 4-hydroxyphenylacetic acid (4-HPA), suggest promising avenues for drug development. This document summarizes the available quantitative data, outlines relevant signaling pathways, and provides detailed methodologies for in vitro and in vivo assessment of its antioxidant, anti-inflammatory, and neuroprotective potential.

Introduction

This compound (CAS 17138-28-2) is the ethyl ester of 4-hydroxyphenylacetic acid. It is a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol and ether[1]. Its structural characteristics, particularly the phenolic hydroxyl group, are indicative of potential antioxidant properties[1]. The primary identified mechanism of action for EHPA is the selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial in the catabolism of monoamine neurotransmitters. This suggests its potential application in neurological and psychiatric disorders. Furthermore, as EHPA is a derivative of 4-HPA, it is hypothesized to share some of its biological activities, including the modulation of key signaling pathways involved in cellular defense and inflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17138-28-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in ethanol and ether; limited solubility in water | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Potential Therapeutic Applications and Mechanisms of Action

Neuroprotection and Monoamine Oxidase-A (MAO-A) Inhibition

This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A)[3][4]. MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and anxiety disorders.